molecular formula C13H12BrN3O3 B2355051 (5-Bromofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034451-57-3

(5-Bromofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2355051
CAS No.: 2034451-57-3
M. Wt: 338.161
InChI Key: WBZLWFBZEYFCMD-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of (5-Bromofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromofuran moiety: This step often involves bromination reactions using reagents such as N-bromosuccinimide (NBS).

    Coupling of the pyridazin-3-yloxy group: This can be done using nucleophilic substitution reactions where the pyridazin-3-yloxy group is introduced to the pyrrolidine ring.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

(5-Bromofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(5-Bromofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The pyridazin-3-yloxy group is known to interact with enzymes and receptors, modulating their activity. The bromofuran moiety can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

(5-Bromofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are known for their diverse biological activities.

    Pyridazinone derivatives: These compounds contain the pyridazinone moiety and are studied for their pharmacological properties.

    Bromofuran derivatives: These compounds feature the bromofuran group and are used in various chemical and biological applications.

The uniqueness of this compound lies in its combination of these different functional groups, which can result in unique biological activities and applications.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c14-11-4-3-10(20-11)13(18)17-7-5-9(8-17)19-12-2-1-6-15-16-12/h1-4,6,9H,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZLWFBZEYFCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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